Fluopsin B

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

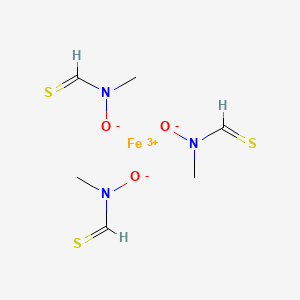

Fluopsin B is a secondary metabolite produced by certain strains of Pseudomonas aeruginosa. It is known for its potent antimicrobial properties, particularly against multidrug-resistant bacteria. The compound is characterized by its unique structure, which includes a copper ion chelated by thiohydroxamate groups.

準備方法

Synthetic Routes and Reaction Conditions

Fluopsin B is typically synthesized through microbial fermentation. The production involves culturing Pseudomonas aeruginosa in a suitable medium, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then purified using techniques like liquid adsorption chromatography and identified by mass spectrometric analysis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves large bioreactors for fermentation, followed by downstream processing to extract and purify the compound. The use of advanced biotechnological methods ensures high yield and purity of this compound.

化学反応の分析

Step 1: Cysteine-Fumarate Conjugation

Reaction:

Cysteine (Cys) + Fumarate → S-Succinylcysteine (Intermediate 2 )

Mechanism:

FlcB catalyzes a conjugate addition of cysteine to fumarate, forming a single stereoisomer (R-configuration) .

| Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|

| FlcB | Cysteine, Fumarate | 2 (S-Succinylcysteine) | Stereoselective addition (kcat = 0.74/s) |

Step 2: Iron-Mediated Methylene Excision

Reaction:

2 → 3 (N-Hydroxy-α,β-unsaturated amide) → 4 (Methylene-excised product)

Mechanism:

FlcD (non-heme iron oxygenase) catalyzes a four-electron oxidation , excising a methylene group via a high-valent iron intermediate .

| Step | Intermediate | Mass Change | Key Enzyme |

|---|---|---|---|

| 2 | 3 → 4 | Δ = -14 (loss of CH₂) | FlcD (Fe-dependent) |

Step 3: Thiohydroxamate Formation

Reaction:

4 → 5 (Thiohydroxamate) + Fumarate

Mechanism:

FlcC cleaves the C–S bond of 4 , releasing fumarate and forming the thiohydroxamate ligand .

| Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|

| FlcC | 4 | 5 | C–S lyase activity |

Step 4: Methylation and Copper Chelation

Reaction:

5 + SAM → 6 (Methylated thiohydroxamate) → Fluopsin C (Cu-bound)

Mechanism:

FlcA (methyltransferase) adds a methyl group to 5 , enabling copper chelation .

| Enzyme | Substrate | Product | Key Feature |

|---|---|---|---|

| FlcA | 5 , SAM | 6 | Generates Cu-binding ligand |

UV-Vis and EPR Data

-

UV-Vis: Absorption at 550–600 nm (d-d transition of Cu(II)) .

-

EPR: Splitting patterns confirm trans isomer dominance (cis:trans = 1:6) .

| Property | Value | Isomer |

|---|---|---|

| Hyperfine Coupling (A₁, A₂) | +4 MHz (CH₃), −2 MHz (thiohydroxamate) | Trans |

| Molar Mass | 238.040 g/mol | — |

Antimicrobial Activity

Fluopsin C exhibits oncosis -inducing effects in breast cancer cells (MCF-7/MD-MBA-231), characterized by:

Conservation and Ecological Role

The biosynthetic pathway is conserved across Pseudomonas and Streptomyces species, suggesting Fluopsin C’s role in copper stress response and microbial competition .

科学的研究の応用

Fluopsin B has a wide range of scientific research applications:

Chemistry: Used as a model compound to study metal-chelation and its effects on antimicrobial activity.

Biology: Investigated for its role in microbial ecology and interactions between bacteria.

Medicine: Explored as a potential therapeutic agent against multidrug-resistant infections.

作用機序

Fluopsin B exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. The copper ion in its structure plays a crucial role in this mechanism. The compound interacts with the cell membrane, causing permeabilization and subsequent cell death. This action is effective against both Gram-positive and Gram-negative bacteria .

類似化合物との比較

Similar Compounds

Fluopsin C: Another copper-containing antibiotic produced by Pseudomonas aeruginosa, known for its broad-spectrum activity.

Thioformin: A related compound with similar metal-chelating properties.

Uniqueness of Fluopsin B

This compound is unique due to its specific structure and the presence of thiohydroxamate groups, which confer high affinity for metal ions. This unique structure enhances its antimicrobial activity and makes it a valuable compound for research and potential therapeutic applications .

生物活性

Fluopsin B, a natural compound derived from certain strains of Pseudomonas, has garnered attention for its diverse biological activities, particularly its potential as an antibiotic. This article delves into the biological activity of this compound, supported by case studies, research findings, and data tables.

Antimicrobial Properties

This compound has been shown to possess significant antimicrobial properties against various bacterial strains. Research indicates that fluopsins can inhibit the growth of both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains. The following table summarizes the antimicrobial efficacy of this compound against different bacterial species:

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|---|

| Staphylococcus aureus | 20.5 | 1.5 |

| Escherichia coli | 18.0 | 2.0 |

| Acinetobacter baumannii | 22.3 | 1.75 |

| Pseudomonas aeruginosa | 14.0 | Resistant |

The mechanism by which this compound exerts its antimicrobial effects is believed to involve the chelation of metal ions, which disrupts bacterial metabolism and growth. Similar mechanisms have been observed in Fluopsin C, where its copper ion chelation plays a pivotal role in its antimicrobial activity against various pathogens .

Case Studies

- Antitumor Activity : A study investigating the effects of fluopsins on human breast adenocarcinoma cells demonstrated that Fluopsin C induced oncosis characterized by membrane blebbing and swelling in treated cells. Although specific data on this compound's antitumor effects are sparse, the structural similarities suggest potential for similar activity .

- Biofilm Disruption : Fluopsin C has shown efficacy in disrupting biofilms formed by Acinetobacter baumannii, indicating that this compound may also possess biofilm-removing capabilities. This is particularly relevant in clinical settings where biofilm-associated infections are challenging to treat .

Cytotoxicity Studies

Research indicates that fluopsins exhibit cytotoxic effects on both cancerous and normal cells. For instance, Fluopsin C demonstrated comparable cytotoxicity against normal human hepatocytes and breast adenocarcinoma cells, with IC50 values around 2 µmol/L . Such findings necessitate further investigation into the safety profile and therapeutic window of this compound.

特性

CAS番号 |

31323-26-9 |

|---|---|

分子式 |

C6H12FeN3O3S3 |

分子量 |

326.2 g/mol |

IUPAC名 |

iron(3+);N-methyl-N-oxidomethanethioamide |

InChI |

InChI=1S/3C2H4NOS.Fe/c3*1-3(4)2-5;/h3*2H,1H3;/q3*-1;+3 |

InChIキー |

ACYJCOROICMUFX-UHFFFAOYSA-N |

正規SMILES |

CN(C=S)[O-].CN(C=S)[O-].CN(C=S)[O-].[Fe+3] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。